molecular formula C20H35N3O4 B6112772 N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B6112772
M. Wt: 381.5 g/mol
InChI Key: FPVKMSTUWDOICY-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a piperidine ring, a methoxyethyl group, an oxolan-2-ylmethyl group, and an oxopyrrolidin-1-ylacetamide moiety. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 1-(2-methoxyethyl)piperidine.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base, such as sodium hydride.

    Formation of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group is synthesized through a ring-opening reaction of tetrahydrofuran with a suitable electrophile, such as oxalyl chloride.

    Coupling with the Oxopyrrolidin-1-ylacetamide Moiety: The final step involves coupling the piperidine intermediate with the oxopyrrolidin-1-ylacetamide moiety using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols, to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base, such as triethylamine, under reflux conditions.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives with increased oxygen content.

    Reduction: Reduced derivatives with decreased oxygen content.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide
  • N-[[1-(2-ethoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide
  • N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(tetrahydrofuran-2-ylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Uniqueness

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular characteristics are required.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O4/c1-26-13-11-21-9-6-17(7-10-21)14-23(15-18-4-3-12-27-18)20(25)16-22-8-2-5-19(22)24/h17-18H,2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVKMSTUWDOICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CN(CC2CCCO2)C(=O)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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